molecular formula C19H21N3O2S B6753786 [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone

[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B6753786
M. Wt: 355.5 g/mol
InChI Key: VBRKOUITWQTEAM-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone is a complex organic compound that features a combination of imidazole, piperidine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the benzothiophene derivative under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The imidazole and piperidine moieties may play a role in binding to these targets, while the benzothiophene group may contribute to the overall activity of the compound. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and risperidone.

    Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as raloxifene and zileuton.

Uniqueness

The uniqueness of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This combination allows for diverse applications and the potential for novel therapeutic effects.

Properties

IUPAC Name

[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12-14-11-13(24-2)6-7-16(14)25-17(12)19(23)22-10-4-3-5-15(22)18-20-8-9-21-18/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRKOUITWQTEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)OC)C(=O)N3CCCCC3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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